molecular formula C10H15FN2 B12086968 6-fluoro-N-(pentan-3-yl)pyridin-2-amine

6-fluoro-N-(pentan-3-yl)pyridin-2-amine

Cat. No.: B12086968
M. Wt: 182.24 g/mol
InChI Key: ACMNQSZELIKEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-N-(pentan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C10H15FN2. It belongs to the class of fluorinated amines, which are known for their diverse applications in medicinal chemistry and material science. The presence of a fluorine atom in the pyridine ring significantly influences the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(pentan-3-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 6-fluoropyridine as the primary starting materials.

    Nucleophilic Substitution: The 2-chloropyridine undergoes a nucleophilic substitution reaction with pentan-3-amine in the presence of a base such as sodium hydride or potassium carbonate. This step forms the intermediate N-(pentan-3-yl)pyridin-2-amine.

    Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(pentan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-Fluoro-N-(pentan-3-yl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.

    Biological Studies: The compound is employed in studies investigating the role of fluorinated amines in biological systems, including enzyme inhibition and receptor binding.

    Material Science: It is utilized in the development of advanced materials such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(pentan-3-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This leads to modulation of the target’s activity, which can result in therapeutic effects or changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-N-(3-pentyl)pyridin-2-amine
  • 6-Fluoro-N-(2-methylpropyl)pyridin-2-amine
  • 6-Fluoro-N-(butyl)pyridin-2-amine

Uniqueness

6-Fluoro-N-(pentan-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the pentan-3-yl group enhances its lipophilicity, improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Additionally, the fluorine atom increases metabolic stability and resistance to enzymatic degradation, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

6-fluoro-N-pentan-3-ylpyridin-2-amine

InChI

InChI=1S/C10H15FN2/c1-3-8(4-2)12-10-7-5-6-9(11)13-10/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

ACMNQSZELIKEOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=NC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.